3-Bromo-4-iodobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of bromobenzonitrile derivatives is a topic of interest in several papers. For instance, a scalable synthesis of 2-bromo-3-fluorobenzonitrile is described using a bromodeboronation reaction catalyzed by NaOMe, demonstrating the generality of this transformation for aryl boronic acids . Another paper reports a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles, highlighting the utility of palladium-catalyzed arylation . Additionally, an improved synthesis of a bromomethylthiazolyl-ethynyl derivative is achieved through Sonogashira coupling with 3-bromo-5-fluorobenzonitrile . These studies suggest that similar methodologies could potentially be adapted for the synthesis of 3-Bromo-4-iodobenzonitrile.
Molecular Structure Analysis
The molecular structure of bromobenzonitrile derivatives can be complex, as indicated by the synthesis of multisubstituted triphenylenes and phenanthrenes through cascade reactions involving o-bromobenzyl alcohols . Moreover, experimental and theoretical spectroscopic investigations of 4-Bromo-3-methylbenzonitrile provide insights into the electronic structure and vibrational properties of such compounds, which could be relevant when considering the molecular structure of 3-Bromo-4-iodobenzonitrile .
Chemical Reactions Analysis
The reactivity of bromobenzonitrile derivatives is explored in several papers. For example, the synthesis of tritiated bromobenzene derivatives involves exchange-tritiation, diazotization, and Sandmeyer coupling . Another study describes the moderately selective ortho-bromination of aniline to produce various bromobenzene derivatives . These reactions showcase the versatility of bromobenzonitrile derivatives in chemical synthesis, which could inform the chemical reactions analysis of 3-Bromo-4-iodobenzonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzonitrile derivatives are crucial for their application in various fields. The synthesis of 5-Bromo-2-isobutoxybenzonitrile, a key intermediate of Febuxostat, demonstrates the importance of such compounds in pharmaceutical synthesis . The properties of these derivatives, such as their reactivity and stability, are influenced by their halogen substituents and the presence of the nitrile group. These aspects are important when considering the properties of 3-Bromo-4-iodobenzonitrile.
Scientific Research Applications
1. Crystallography and Material Properties
The bending properties of 4-halobenzonitrile crystals, including 4-bromobenzonitrile, are studied in crystallography. These crystals exhibit different bending properties due to their molecular formation and intermolecular interactions. For example, 4-iodobenzonitrile is known to be brittle, while 4-bromobenzonitrile exhibits plastic bending. This research is essential for understanding the material properties and potential applications in various fields, such as electronics and photonics (Veluthaparambath et al., 2022).
2. Spectroscopy and Chemical Analysis
Spectroscopic investigations of halobenzonitriles, including bromo variants, provide insights into their electronic structure, vibrational properties, and other molecular characteristics. These studies are crucial for applications in chemistry and material science, where understanding the molecular behavior under different conditions is essential (Shajikumar & Raman, 2018).
3. Chemical Synthesis and Reactions
Research into the synthesis and reactions of halobenzonitriles, including bromo and iodo variants, is significant in organic chemistry. This includes studies on various reactions and synthesis processes, which are fundamental for developing new compounds and materials with specific properties and applications (Hu et al., 2018).
Safety And Hazards
3-Bromo-4-iodobenzonitrile is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
3-bromo-4-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMRZEYMBSUAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650226 | |
Record name | 3-Bromo-4-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-iodobenzonitrile | |
CAS RN |
1000577-94-5 | |
Record name | 3-Bromo-4-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-iodobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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